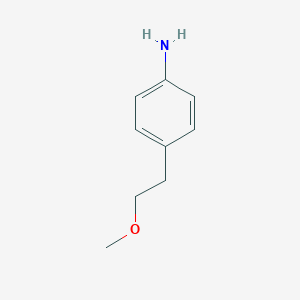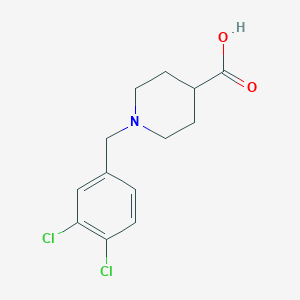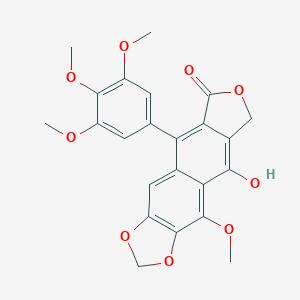![molecular formula C8H10OS B118709 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene CAS No. 150171-74-7](/img/structure/B118709.png)
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, also known as 3-AT, is a heterocyclic compound that has been widely used in scientific research. It is a bicyclic sulfur-containing compound that is structurally similar to the amino acid cysteine. The compound has been shown to have various biochemical and physiological effects, making it a valuable tool in several fields of research.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is not fully understood. However, it is thought to act as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (HisB), which is involved in the biosynthesis of histidine. By inhibiting this enzyme, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene disrupts the histidine biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately inhibiting cell growth.
Effets Biochimiques Et Physiologiques
In addition to its role as a selective agent and inhibitor of HisB, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to have several other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to modulate the activity of ion channels, which are involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments is its selectivity. It is highly effective at inhibiting the growth of bacteria and yeast, making it a valuable tool in genetic screening assays. Additionally, the synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is relatively simple, making it easily accessible to researchers.
However, there are also some limitations to using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments. One limitation is its potential toxicity. While 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is generally considered safe to handle, it can be toxic if ingested or inhaled. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene can be expensive to purchase, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research involving 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene. One potential direction is the development of new screening assays that use 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a selective agent. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene and its effects on various physiological processes. Finally, there is potential for the development of new drugs based on the structure of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, which could have therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene involves the reaction of 2-cyclopentenone with Lawesson's reagent, a phosphorus-sulfur compound. The reaction yields 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a yellow crystalline solid. The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is a relatively simple process, making it easily accessible to researchers.
Applications De Recherche Scientifique
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been widely used in scientific research due to its ability to inhibit the growth of bacteria and yeast. It has been used as a selective agent in genetic screening assays, where it is used to select for cells that express a particular gene of interest. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been used in studies investigating the regulation of gene expression and protein-protein interactions.
Propriétés
Numéro CAS |
150171-74-7 |
|---|---|
Nom du produit |
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene |
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-5(9)8-6-2-3-7(4-6)10-8/h2-3,6-8H,4H2,1H3 |
Clé InChI |
JDJBGHIPMQRHMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC(S1)C=C2 |
SMILES canonique |
CC(=O)C1C2CC(S1)C=C2 |
Synonymes |
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



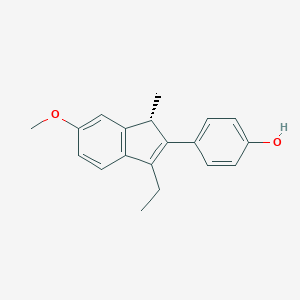
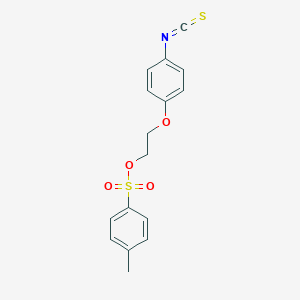
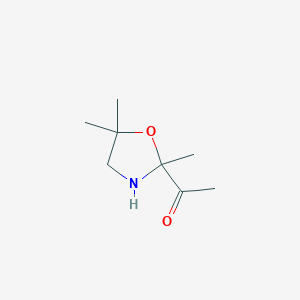
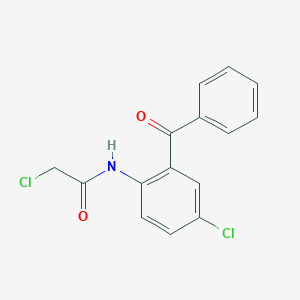
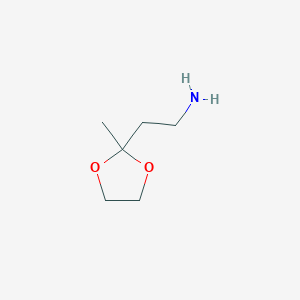
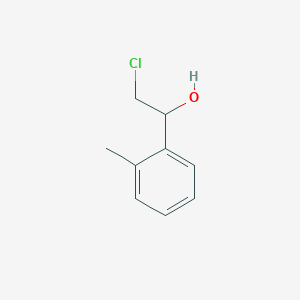
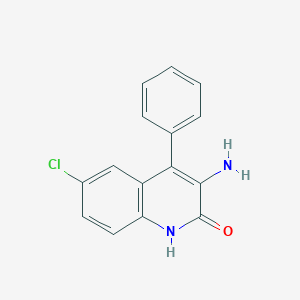
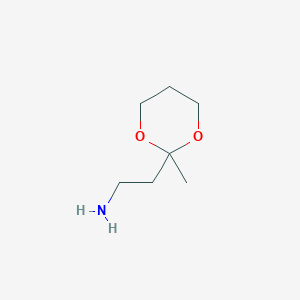
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
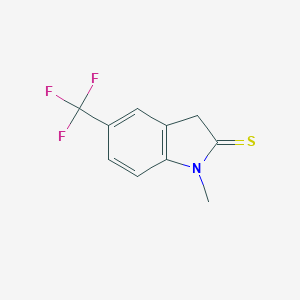
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
